2-Bromo-5-((1-methylpyrrolidin-3-yl)methoxy)pyrimidine
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Overview
Description
2-Bromo-5-((1-methylpyrrolidin-3-yl)methoxy)pyrimidine is a heterocyclic organic compound that contains both bromine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((1-methylpyrrolidin-3-yl)methoxy)pyrimidine typically involves the reaction of 2-bromo-5-hydroxypyrimidine with 1-methyl-3-pyrrolidinemethanol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-((1-methylpyrrolidin-3-yl)methoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrimidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-((1-methylpyrrolidin-3-yl)methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: It may be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-5-((1-methylpyrrolidin-3-yl)methoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-hydroxypyrimidine: A precursor in the synthesis of 2-Bromo-5-((1-methylpyrrolidin-3-yl)methoxy)pyrimidine.
1-Methyl-3-pyrrolidinemethanol: Another precursor used in the synthesis.
2-Bromo-4-methoxypyrimidine: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a pyrimidine ring, which confer specific chemical reactivity and potential biological activity. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H14BrN3O |
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Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-5-[(1-methylpyrrolidin-3-yl)methoxy]pyrimidine |
InChI |
InChI=1S/C10H14BrN3O/c1-14-3-2-8(6-14)7-15-9-4-12-10(11)13-5-9/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
LRAFLIFTEPUYOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)COC2=CN=C(N=C2)Br |
Origin of Product |
United States |
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